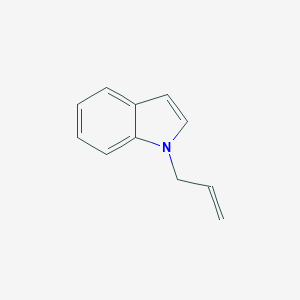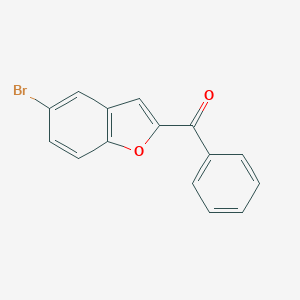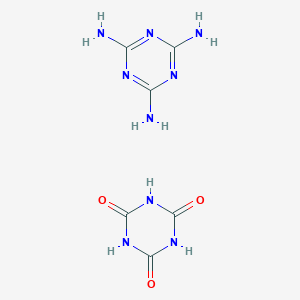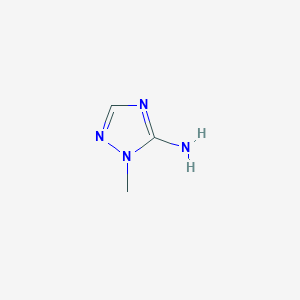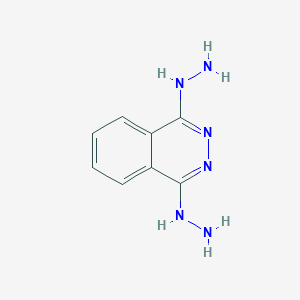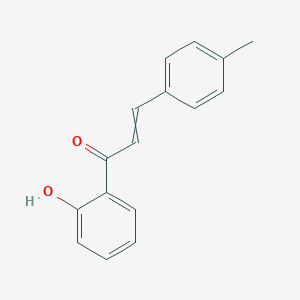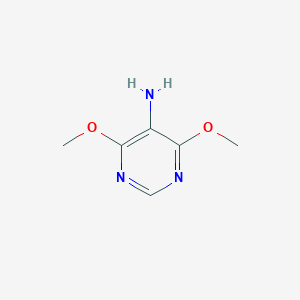
4,6-Dimethoxypyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,6-Dimethoxypyrimidin-5-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives, 2-amino-4,6-dimethoxypyrimidine, has been studied for its crystal structure, revealing insights into its molecular geometry and hydrogen bonding interactions . Pyrimidine derivatives are known for their ability to adopt different tautomeric forms, which can significantly influence their hydrogen-bonding patterns and, consequently, their physical and chemical properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods, including cyclization reactions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a related compound, was achieved by cyclization of a dimethylpyrimidinyl-phenylthiosemicarbazide in the presence of nickel(II) nitrate . Additionally, a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines were synthesized by reacting chalcone derivatives with guanidine hydrochloride . These methods highlight the versatility of synthetic approaches for pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding. In the case of 2-amino-4,6-dimethoxypyrimidine, the redetermination of its crystal structure provided a more accurate description of the primary amine groups and the position of the hydroxy H atom . The crystal structure of related compounds, such as the potential antibacterial agent 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, also reveals the presence of hydrogen bonds and intramolecular interactions that contribute to the stability of the crystal lattice .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, primarily due to the reactivity of the amine group and the aromatic ring. The tautomeric preferences of these compounds can affect their reactivity, as seen in the study of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one, where different tautomers were present in the same crystal . These tautomeric forms can lead to different hydrogen-bonding interactions, which are essential in the formation of cocrystals and the study of their chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the presence of substituents on the ring. For example, the introduction of methoxy groups in 4,6-Dimethoxypyrimidin-5-amine can affect its solubility, melting point, and potential for forming hydrogen bonds. The crystal structure analysis provides valuable information on the molecular packing, which can be correlated with the compound's physical properties, such as its stability and melting point . The pharmacological screening of some pyrimidine derivatives has shown significant biological activity, indicating their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Co-Crystal Formation
4,6-Dimethoxypyrimidin-5-amine has been investigated for its ability to form co-crystals, demonstrating significant potential in the development of novel material structures. In a study by Ebenezer and Muthiah (2010), 4,6-Dimethoxypyrimidin-2-amine was shown to interact with 2-(1H-indol-3-yl)acetic acid through hydrogen bonds, forming a supramolecular chain that contributes to the understanding of molecular interactions and material engineering (Ebenezer & Muthiah, 2010).
Synthesis of Biological Active Compounds
The compound plays a crucial role in the synthesis of biologically active molecules. Dişli et al. (2013) synthesized new pyrimidine derivatives with antimicrobial activity by modifying 4,6-dimethoxypyrimidin-5-amine. These derivatives showed promising antibacterial activity, indicating the potential of 4,6-Dimethoxypyrimidin-5-amine as a precursor in developing new antimicrobial agents (Dişli, Mercan, & Yavuz, 2013).
Development of Herbicides
Another application of 4,6-Dimethoxypyrimidin-5-amine is in the synthesis of herbicides. Yang and Lu (2010) described the synthesis of deuterated forms of herbicidal active ingredients, demonstrating the compound's utility in creating tracers for studying metabolism and degradation pathways of herbicides. This research underlines the compound's role in enhancing agricultural chemical research (Yang & Lu, 2010).
Antitumor Activity
4,6-Dimethoxypyrimidin-5-amine has been employed in the synthesis of compounds with potential antitumor activities. Venkateshwarlu et al. (2014) synthesized O-Mannich bases of dihydropyrimidinones, starting from 4,6-dimethoxypyrimidin-5-amine, and evaluated their in vitro and in vivo antitumor activities. Their findings suggest that modifications of 4,6-dimethoxypyrimidin-5-amine can lead to the development of new antitumor agents (Venkateshwarlu, Rao, Reddy, & Narasimha Reddy, 2014).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4,6-dimethoxypyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIABKXOJVXKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384725 |
Source


|
| Record name | 4,6-dimethoxypyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxypyrimidin-5-amine | |
CAS RN |
15846-15-8 |
Source


|
| Record name | 4,6-dimethoxypyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

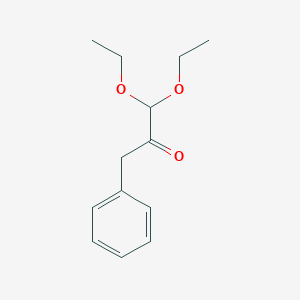
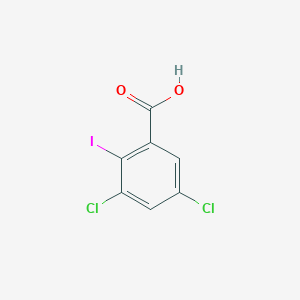
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
